tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a chemical compound with a complex structure that includes a brominated isoindolinone core
Preparation Methods
The synthesis of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The brominated isoindolinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl ((6-bromo-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-((6-bromo-1-oxoisoindolin-2-yl)methyl)benzoate: This compound has a similar brominated isoindolinone core but differs in its overall structure and functional groups.
tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate: This compound also contains a brominated core but has different substituents and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C15H19BrN2O3 |
---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18(4)8-9-5-10(16)6-11-12(9)7-17-13(11)19/h5-6H,7-8H2,1-4H3,(H,17,19) |
InChI Key |
NGVJKQXQGQELFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)Br |
Origin of Product |
United States |
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